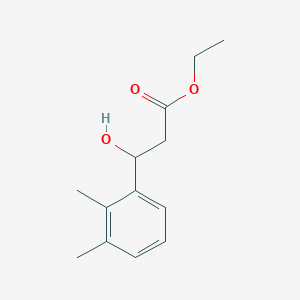![molecular formula C13H13N3O B13681933 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline, can be achieved through various methods. One common approach involves the cyclization of o-aminothiophenol with 1,3-ynone under mild conditions . Another method includes the use of preactivated anilines and ynones, catalyzed by nickel or other metal catalysts . The Skraup synthesis, Friedländer synthesis, and Povarov reaction are also well-known methods for synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to ensure environmentally friendly and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Aplicaciones Científicas De Investigación
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial chromosomes, thereby exerting antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline stands out due to its unique ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other quinoline derivatives and may contribute to its specific applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(ethoxymethyl)-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C13H13N3O/c1-2-17-8-12-15-11-7-14-10-6-4-3-5-9(10)13(11)16-12/h3-7H,2,8H2,1H3,(H,15,16) |
Clave InChI |
QVDLMMYXNDERCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=NC2=C(N1)C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)

![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)





![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)

![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
